3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is an organic compound with the molecular formula C18H14Cl3N5O2 . It may appear as a white solid . The exact properties can vary depending on experimental conditions and specific purity .
Synthesis Analysis
The specific method to synthesize this compound usually involves a series of organic synthesis steps, combining different reaction conditions and reagents to synthesize the target compound .Molecular Structure Analysis
The molecular weight of the compound is 438.7 . The molecular formula is C18H14Cl3N5O2 .Physical And Chemical Properties Analysis
The compound is possibly a white solid . It’s soluble in DMSO and slightly soluble in Ethyl Acetate . The exact properties can vary depending on experimental conditions and specific purity .Scientific Research Applications
Radioisotope Labeling and Analysis
- The compound has been used in the synthesis of radioisotope carbon-14 labelled versions for research purposes, particularly for studying its metabolism for registration purposes in China (Yang et al., 2020).
Insecticidal and Fungicidal Activities
- Several studies have focused on the synthesis and evaluation of this compound's derivatives for their insecticidal and fungicidal activities. These studies have revealed potential applications in agriculture as a crop-protecting agent (Lim et al., 2019), (Liu et al., 2018).
Environmental Stability and Degradation
- Research has also been conducted on the hydrolysis of this compound under various environmental conditions, such as different pH levels and in the presence of divalent metals. These studies are crucial for understanding its behavior and stability in different environmental settings, particularly in agricultural fields (Redman et al., 2019), (Redman et al., 2019).
Synthesis and Characterization
- Several studies have synthesized novel compounds related to 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, contributing to a deeper understanding of its chemical properties and potential applications in various fields (Yun-shang, 2010).
Safety and Hazards
Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
The compound acts as a potent and selective activator of the ryanodine receptor . It binds to the receptor and triggers the release of calcium from intracellular stores. This leads to an increase in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
The activation of the ryanodine receptor by the compound leads to an increase in intracellular calcium levels. This can affect various biochemical pathways that are regulated by calcium, such as the contraction of muscle cells and the release of neurotransmitters. The exact pathways affected can vary depending on the specific cell type and the physiological context .
Result of Action
The increase in intracellular calcium levels triggered by the compound can have various effects at the molecular and cellular level. For example, it can lead to the contraction of muscle cells or the release of neurotransmitters. The exact effects can vary depending on the specific cell type and the physiological context .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-chloro-2-methyl-6-(methylcarbamoyl)aniline to form the corresponding amide. The resulting amide is then reacted with 3-chloro-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "3-chloropyridine-2-carboxylic acid", "thionyl chloride", "4-chloro-2-methyl-6-(methylcarbamoyl)aniline", "3-chloro-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: 3-chloropyridine-2-carboxylic acid is reacted with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride.", "Step 2: 4-chloro-2-methyl-6-(methylcarbamoyl)aniline is reacted with 3-chloropyridine-2-carbonyl chloride to form the corresponding amide intermediate.", "Step 3: The resulting amide intermediate is then reacted with 3-chloro-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid to form the final product, 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide." ] } | |
CAS RN |
500008-62-8 |
Molecular Formula |
C18H14Cl3N5O2 |
Molecular Weight |
438.7 |
Purity |
95 |
Origin of Product |
United States |
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